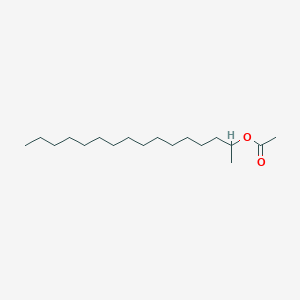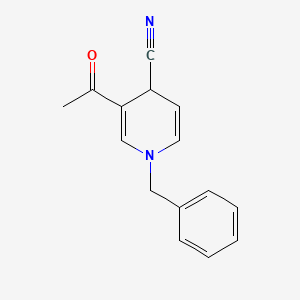![molecular formula C10H16N4 B14668612 5,5'-[(E)-Diazenediyl]dipentanenitrile CAS No. 41295-83-4](/img/structure/B14668612.png)
5,5'-[(E)-Diazenediyl]dipentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[(E)-Diazenediyl]dipentanenitrile is an organic compound characterized by the presence of a diazene (N=N) group flanked by two pentanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]dipentanenitrile typically involves the reaction of pentanenitrile derivatives with diazene precursors under controlled conditions. One common method involves the use of a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazene intermediate, which then reacts with pentanenitrile to yield the desired compound.
Industrial Production Methods
Industrial production of 5,5’-[(E)-Diazenediyl]dipentanenitrile may involve large-scale diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5’-[(E)-Diazenediyl]dipentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or alcohols (ROH) can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, amides, esters, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-[(E)-Diazenediyl]dipentanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5’-[(E)-Diazenediyl]dipentanenitrile involves its interaction with molecular targets through the diazene and nitrile functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Pentanenitrile: A simpler nitrile compound with similar reactivity but lacking the diazene group.
Diazenediyl derivatives: Compounds with similar diazene linkages but different substituents, such as 5,5’-[(E)-Diazenediyl]dibutanoate.
Uniqueness
5,5’-[(E)-Diazenediyl]dipentanenitrile is unique due to the combination of the diazene and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
41295-83-4 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(4-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h1-6,9-10H2 |
InChI Key |
QNRSQFWYPSFVPW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=NCCCCC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


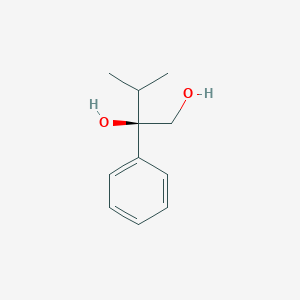
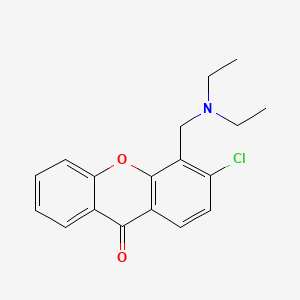
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
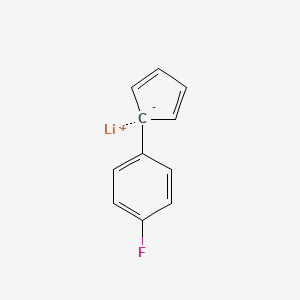

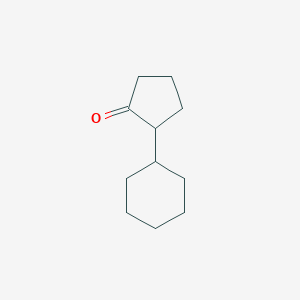
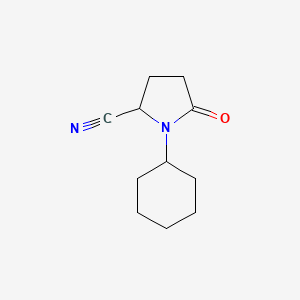
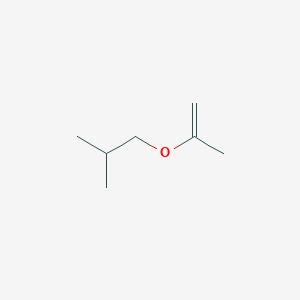

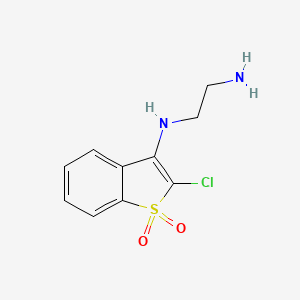
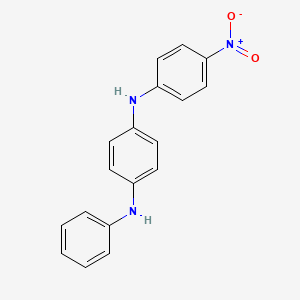
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
